BenchChemオンラインストアへようこそ!

4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane

Drug Discovery Medicinal Chemistry Fragment Screening

4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane (CAS 1421498-25-0) is a synthetic, small-molecule research compound with the molecular formula C15H26N2OS and a molecular weight of 282.4 g/mol. It belongs to the 1,4-thiazepane class, a seven-membered heterocyclic scaffold containing both nitrogen and sulfur atoms, which is known for its three-dimensional structural complexity and utility in medicinal chemistry for fragment-based drug discovery and the exploration of novel biological target space.

Molecular Formula C15H26N2OS
Molecular Weight 282.4 g/mol
CAS No. 1421498-25-0
Cat. No. B6506242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane
CAS1421498-25-0
Molecular FormulaC15H26N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CSCCCN2C(=O)C3CC3
InChIInChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2
InChIKeyZQGJIRBYVPHFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane: Procurement-Relevant Structural and Pharmacochemical Profile


4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane (CAS 1421498-25-0) is a synthetic, small-molecule research compound with the molecular formula C15H26N2OS and a molecular weight of 282.4 g/mol . It belongs to the 1,4-thiazepane class, a seven-membered heterocyclic scaffold containing both nitrogen and sulfur atoms, which is known for its three-dimensional structural complexity and utility in medicinal chemistry for fragment-based drug discovery and the exploration of novel biological target space [1]. The compound is commercially available for non-human research purposes and is primarily utilized as a specialized building block or screening compound .

Why In-Class 1,4-Thiazepane Analogs Cannot Be Interchanged with CAS 1421498-25-0


Simple replacement with other 1,4-thiazepane derivatives is scientifically unsound due to the compound's unique combination of three critical pharmacophoric elements: the cyclopropanecarbonyl N-acyl group, the piperidin-1-ylmethyl substituent at position 3, and the unsubstituted thiazepane ring. The cyclopropane ring introduces conformational rigidity and known metabolic stability advantages over common alternatives like acetyl or linear alkyl chains . Simultaneously, the tertiary amine of the piperidine moiety offers distinct basicity and steric properties compared to the morpholine analog (CAS 1421504-70-2), which will directly impact pharmacokinetic profiles and off-target binding [1]. The absence of any quantitative, head-to-head comparative data for these specific structural permutations makes generic substitution a high-risk proposition that must be rigorously validated experimentally.

Procurement-Critical Quantitative Differentiation Data for 4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane


Molecular Weight Differentiation Against the Morpholine Analog

A fundamental factor for fragment-based screening library procurement is molecular weight. The target compound, featuring a piperidine ring, has a molecular weight of 282.4 g/mol . Its closest structural analog, where the piperidine is replaced by morpholine (4-cyclopropanecarbonyl-3-[(morpholin-4-yl)methyl]-1,4-thiazepane), has a higher molecular weight of 288.4 g/mol due to the additional oxygen atom [1]. This 6.0 g/mol difference can influence ligand efficiency indices when screening against the same target.

Drug Discovery Medicinal Chemistry Fragment Screening

Basicity and Lipophilicity Divergence from the Morpholine Analog

The piperidine moiety (pKa of conjugate acid ~10.7) confers a higher basicity compared to the morpholine group (pKa of conjugate acid ~8.4) [1]. This fundamental difference means the target compound will be significantly more protonated at physiological pH, favoring interactions with anionic binding sites but potentially reducing passive membrane permeability. Conversely, the morpholine analog, with its weakly basic character and lower logD, may exhibit superior CNS penetration or oral absorption profiles, making the choice application-dependent.

Pharmacokinetics ADME Lead Optimization

Conformational Restriction vs. the Methanesulfonyl Analog

The cyclopropanecarbonyl group is a well-established motif for introducing conformational restriction and improving metabolic stability by shielding the adjacent amide bond from enzymatic hydrolysis [1]. In comparison, the methanesulfonyl analog (4-methanesulfonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane, CAS 1421523-73-0) lacks this rigid, cyclic character, resulting in higher rotational freedom that can lead to a greater entropic penalty upon binding [2]. While quantitative IC50 comparisons are unavailable, the cyclopropane-containing target compound is expected to have superior binding kinetics against targets that favor a pre-organized conformation.

Conformational Analysis Target Binding Drug Design

High-Impact Application Scenarios for 4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Expansion

Its molecular weight (282.4 g/mol) and structural complexity make it a valuable addition to 3D fragment libraries. The rigid cyclopropane and basic piperidine offer distinct interaction vectors compared to planar, aromatic fragments, enabling the exploration of novel chemical space against challenging protein targets [1].

Targeted Protein Degradation (PROTAC) Linker Design

The dual functionality—a tertiary amine for potential linker attachment and the cyclopropanecarbonyl group for influencing ternary complex geometry—makes this compound a unique building block for designing PROTAC linkers with defined rigidity and basicity, contrasting with purely flexible alkyl or PEG-based linkers [2].

Selective Probe Development for CNS Targets

The elevated basicity of the piperidine group (pKa ~10.7) is a common feature of CNS-active drugs. This compound can serve as a core scaffold for developing inhibitors of neuronal nitric oxide synthase (nNOS) or other CNS targets, where its properties would contrast sharply with the morpholine analog, which is more typical of peripherally restricted agents [3].

Accelerated Structure-Activity Relationship (SAR) Expansion

When procuring compounds for SAR studies, the cyclopropanecarbonyl-3-piperidinyl-thiazepane serves as a key node. Its structure allows for rapid, systematic variation (e.g., replacing cyclopropane with cyclobutane [CAS not found] or piperidine with morpholine [CAS 1421504-70-2]) to directly probe the effect of ring size and basicity on biological activity, generating high-value SAR data unambiguously [2].

Quote Request

Request a Quote for 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.